![molecular formula C7H8O3 B7809619 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 406947-35-1](/img/structure/B7809619.png)
3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound features a formyl group and a carboxylic acid group attached to a bicyclo[1.1.1]pentane core. The rigid and strained nature of the bicyclo[1.1.1]pentane framework imparts distinct chemical properties to the compound, making it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the formyl and carboxylic acid groups. One common method involves the photochemical addition of propellane to diacetyl, forming a diketone intermediate. This intermediate undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . Subsequent functional group transformations can introduce the formyl group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the large-scale synthesis of related bicyclo[1.1.1]pentane derivatives often involves flow photochemical processes and batch reactions to achieve multigram quantities . These methods are scalable and can be adapted for the production of various bicyclo[1.1.1]pentane derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products
Oxidation: 3-Formylbicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: 3-Hydroxymethylbicyclo[1.1.1]pentane-1-carboxylic acid.
Substitution: Various esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying the reactivity of strained bicyclic systems.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure, which can enhance binding affinity and selectivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties derived from the bicyclo[1.1.1]pentane core.
Wirkmechanismus
The mechanism of action of 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In drug design, the rigid bicyclic structure can enhance the binding affinity to molecular targets by reducing conformational flexibility. This can lead to improved selectivity and potency of the resulting pharmaceuticals. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets, further contributing to the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a phenyl group instead of a formyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Lacks the formyl group but has two carboxylic acid groups.
Uniqueness
3-Formylbicyclo[111]pentane-1-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the strained bicyclo[111]pentane core
Eigenschaften
IUPAC Name |
3-formylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-6-1-7(2-6,3-6)5(9)10/h4H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGENYTTTZYHGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665424 |
Source


|
| Record name | 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406947-35-1 |
Source


|
| Record name | 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Ethynylbicyclo[2.2.2]octane](/img/structure/B7809538.png)
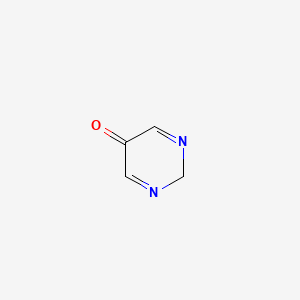
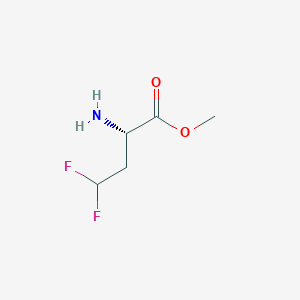
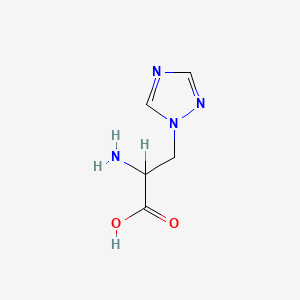
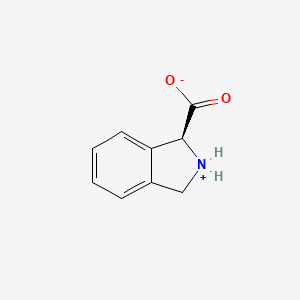
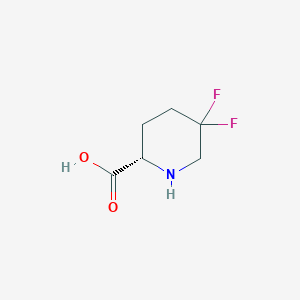

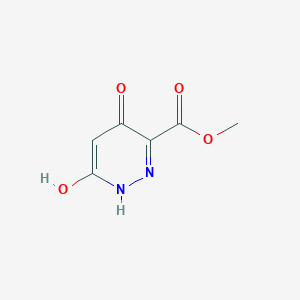
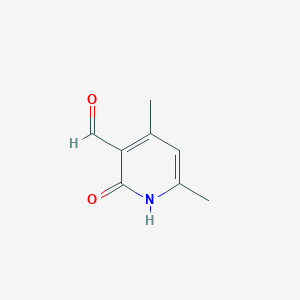
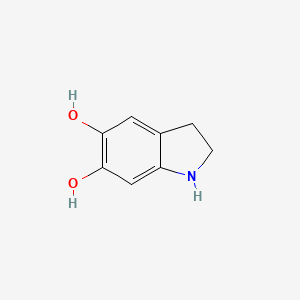
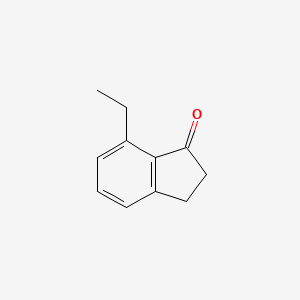
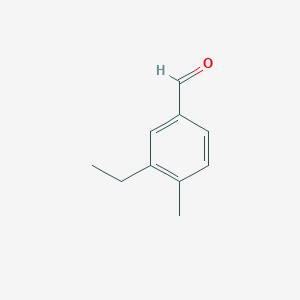
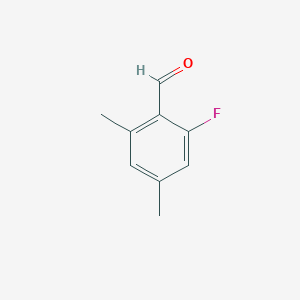
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B7809639.png)
